N-(4-amino-3-methylphenyl)-N-ethylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a continuous flow microreactor system was developed for the synthesis of N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates . The reaction conditions were optimized to achieve complete photocatalytic reduction within 2–5 min in pure methanol at room temperature .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For instance, the SMILES string for a similar compound, N-(4-Amino-3-methylphenyl)acetamide, is O=C(C)NC1=CC=C(C(C)=C1)N
.
Chemical Reactions Analysis
A photocatalytic reduction-based liquid microjunction surface sampling–mass spectrometry (LMJSS–MS) system was utilized for the detection of carcinogenic aromatic amines from banned azo dyes . This method involved the use of photocatalytic reduction under UV irradiation with TiO2 as a catalyst for the rapid and mild reduction of azo dyes .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its form, molecular weight, and other characteristics. For instance, N-(4-Amino-3-methylphenyl)acetamide is a solid with a molecular weight of 180.01 .
Scientific Research Applications
Antitumor Activity
“N-(4-amino-3-methylphenyl)-N-ethylbenzamide” has shown promise in the field of oncology as a potential antitumor agent. Research indicates that derivatives of this compound, particularly those involving benzothiazole structures, exhibit selective and potent anticancer properties . These compounds are metabolized by cytochrome P450 enzymes, leading to active metabolites that can induce cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form DNA-protein cross-links in sensitive breast cancer cells like MCF-7 has been documented, suggesting a mechanism of action that involves direct interaction with the DNA of cancer cells .
Pharmacological Prodrug Development
In pharmacology, “N-(4-amino-3-methylphenyl)-N-ethylbenzamide” and its derivatives have been evaluated as prodrugs . Prodrugs are inactive compounds that can be metabolized in the body to release the active drug. This approach can improve the solubility, absorption, and distribution of drugs within the body. The amino acid conjugation of benzothiazole derivatives has been used to overcome the limitations posed by drug lipophilicity, making them more water-soluble and chemically stable .
Biochemical Research
In biochemistry, compounds like “N-(4-amino-3-methylphenyl)-N-ethylbenzamide” are used as building blocks for synthesizing more complex molecules. They can serve as intermediates in the synthesis of molecules with specific biochemical functions. For example, they can be used to create molecules that bind selectively to certain proteins or enzymes, aiding in the study of biochemical pathways .
Agricultural Chemistry
While direct references to the use of “N-(4-amino-3-methylphenyl)-N-ethylbenzamide” in agriculture were not found, similar compounds are often used in the development of agrochemicals. These compounds can be tailored to act as pesticides or herbicides, targeting specific pests or weeds without affecting crops. The structural modification of such compounds can lead to the development of new products that are more effective and environmentally friendly .
Material Science
In material science, “N-(4-amino-3-methylphenyl)-N-ethylbenzamide” could potentially be used in the creation of novel polymers or coatings. The amino group in the compound can facilitate the formation of bonds with other materials, leading to the development of new composites with desirable physical properties for industrial applications .
Environmental Science
Compounds like “N-(4-amino-3-methylphenyl)-N-ethylbenzamide” may also find applications in environmental science. They can be used as analytical standards in environmental testing to detect the presence of related compounds in soil or water samples. This is crucial for monitoring pollution and ensuring environmental safety .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(4-amino-3-methylphenyl)-N-ethylbenzamide is the aryl hydrocarbon receptor (AhR) and cytochrome P450 1A1 . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons. Cytochrome P450 1A1 is an enzyme that plays a crucial role in the metabolism of xenobiotics and endogenous compounds .
Mode of Action
N-(4-amino-3-methylphenyl)-N-ethylbenzamide demonstrates potent binding to the cytosolic AhR . This binding event triggers a conformational change in AhR, leading to its translocation into the nucleus. Once in the nucleus, AhR influences the transcription of target genes, including cytochrome P450 1A1 . The compound is then bioactivated by cytochrome P450 1A1-catalyzed reactions .
Biochemical Pathways
The activation of AhR and the subsequent induction of cytochrome P450 1A1 lead to changes in various biochemical pathwaysIt is known that the compound’s action can lead to the formation of dna adducts , which can interfere with DNA replication and transcription, potentially leading to cell death .
Pharmacokinetics
It is known that the compound can be metabolized by cytochrome p450 1a1
Result of Action
The interaction of N-(4-amino-3-methylphenyl)-N-ethylbenzamide with its targets and the subsequent changes in cellular processes can lead to significant molecular and cellular effects. For instance, the compound has been found to have antitumor activity, particularly against breast cancer cell lines . This is likely due to the compound’s ability to interfere with DNA replication and transcription through the formation of DNA adducts .
properties
IUPAC Name |
N-(4-amino-3-methylphenyl)-N-ethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-3-18(14-9-10-15(17)12(2)11-14)16(19)13-7-5-4-6-8-13/h4-11H,3,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYCISKABFIZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)N)C)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207273 | |
Record name | N-(4-Amino-m-tolyl)-N-ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-3-methylphenyl)-N-ethylbenzamide | |
CAS RN |
5856-00-8 | |
Record name | N-(4-Amino-3-methylphenyl)-N-ethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5856-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Amino-m-tolyl)-N-ethylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Amino-m-tolyl)-N-ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-amino-m-tolyl)-N-ethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-AMINO-M-TOLYL)-N-ETHYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPN8KT4ERS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.